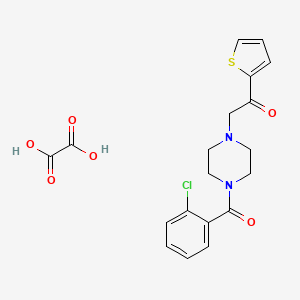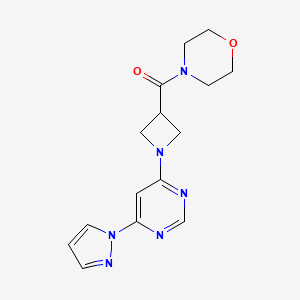![molecular formula C25H28N6O3S B2511964 3-(1-((2-(ベンジルアミノ)-2-オキソエチル)チオ)-5-オキソ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-4(5H)-イル)-N-(sec-ブチル)プロパンアミド CAS No. 1112371-82-0](/img/structure/B2511964.png)
3-(1-((2-(ベンジルアミノ)-2-オキソエチル)チオ)-5-オキソ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-4(5H)-イル)-N-(sec-ブチル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!「3-(1-((2-(ベンジルアミノ)-2-オキソエチル)チオ)-5-オキソ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-4(5H)-イル)-N-(sec-ブチル)プロパンアミド」の科学研究における応用について包括的に分析します。
抗癌剤
この化合物は、その構造的特徴により、抗癌剤としての可能性を示しています。トリアゾロキナゾリンコアは、癌細胞の増殖に関与する様々なキナーゼを阻害する能力で知られています。 研究によると、この化合物の誘導体は、特定のキナーゼを標的とすることで、A549(肺癌)、MCF-7(乳癌)、HeLa(子宮頸癌)などの癌細胞の増殖を効果的に阻害できることが示されています .
キナーゼ阻害
キナーゼは、細胞シグナル伝達と調節において重要な役割を果たします。この化合物の構造は、強力なキナーゼ阻害剤として作用することを可能にし、特に様々な癌に関与するc-Metキナーゼを標的としています。 c-Metキナーゼの阻害は、腫瘍の増殖と転移の抑制につながる可能性があります .
抗菌活性
この化合物を含むキナゾリン誘導体は、抗菌特性について研究されています。これらは、様々な細菌や真菌病原体に対して効果を示しています。 これは、耐性菌株に対抗する新しい抗菌剤の開発のための潜在的な候補となる可能性があります .
抗炎症剤
炎症は、多くの慢性疾患における重要な要因です。この化合物は、炎症に関与する特定の酵素とシグナル伝達経路を阻害する能力があり、抗炎症剤としての可能性を示唆しています。 これは、関節炎やその他の炎症性疾患などの治療に役立つ可能性があります .
神経保護剤
研究によると、キナゾリン誘導体は神経保護効果を持つ可能性があります。この化合物は、酸化ストレスやその他の神経毒性因子によって引き起こされる神経細胞の損傷から保護する可能性があります。 この応用は、特にアルツハイマー病やパーキンソン病などの神経変性疾患の文脈において関連しています .
抗ウイルス剤
効果的な抗ウイルス療法の継続的な必要性から、この化合物の構造は、その潜在的な抗ウイルス特性について調査されてきました。 特定のウイルス酵素を標的としたり、宿主細胞へのウイルスの侵入を妨げることによって、ウイルスの複製を阻害する可能性があります .
酵素阻害
この化合物の様々な酵素を阻害する能力は、生化学研究において貴重なツールとなります。 酵素の機能と相互作用を研究し、代謝経路と潜在的な治療標的についての洞察を提供するために使用できます .
創薬
最後に、この化合物は創薬におけるリード分子として役立ちます。 その多様な生物活性は、様々な疾患に対する新しい治療薬の開発のために、さらなる修飾と最適化のための有望な候補となります .
作用機序
Target of Action
Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.
Mode of Action
Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.
Biochemical Pathways
Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .
Pharmacokinetics
Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
生化学分析
Biochemical Properties
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with c-Met kinase, an enzyme involved in various cellular processes such as proliferation, survival, and migration . The interaction between 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide and c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition disrupts the downstream signaling pathways mediated by c-Met kinase, thereby affecting cellular functions.
Cellular Effects
The effects of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide on various types of cells and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation. Additionally, 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of c-Met kinase, leading to its inhibition and subsequent disruption of downstream signaling pathways . Additionally, 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide has been shown to intercalate with DNA, further contributing to its cytotoxic effects by inducing DNA damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the potency may decrease slightly due to degradation . Additionally, prolonged exposure to 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps .
特性
IUPAC Name |
3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWISHCGTYHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)






![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)

![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
